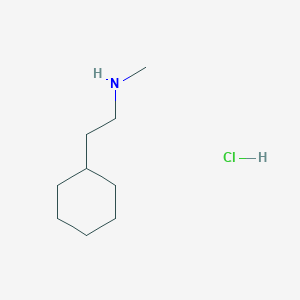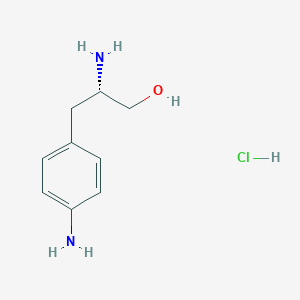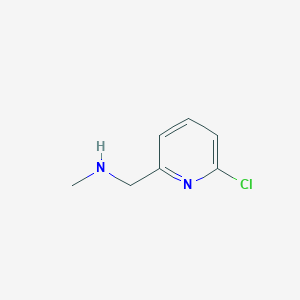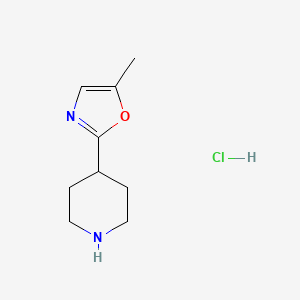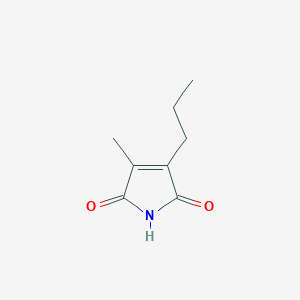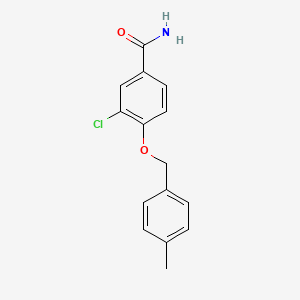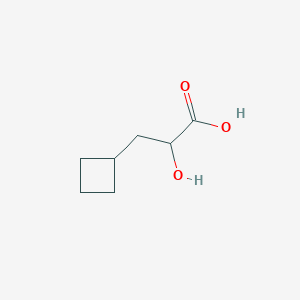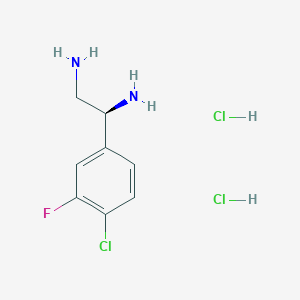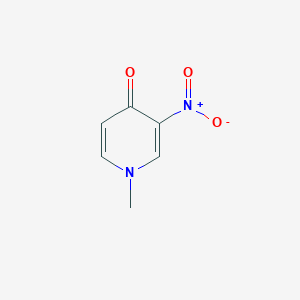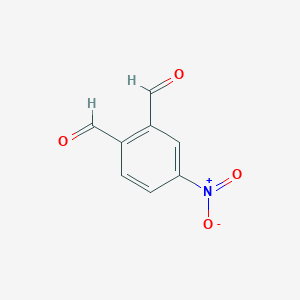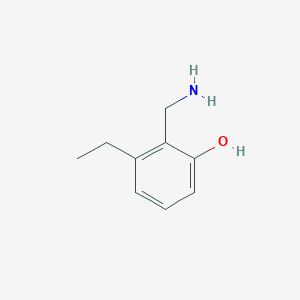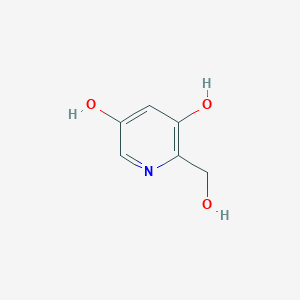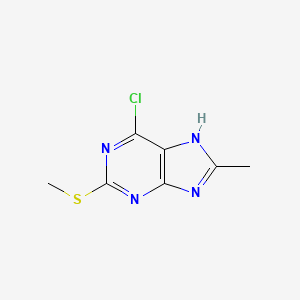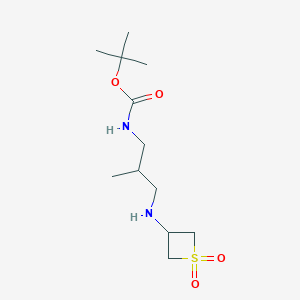
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a dioxidothietane ring, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dioxidothietane ring: This step involves the oxidation of a thietane derivative to form the dioxidothietane ring. Common oxidizing agents used in this step include hydrogen peroxide or peracids.
Amination: The dioxidothietane ring is then reacted with an amine to introduce the amino group. This step typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Carbamoylation: The final step involves the reaction of the amino-dioxidothietane intermediate with tert-butyl chloroformate to form the carbamate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The dioxidothietane ring can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thietane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thietane derivatives.
Substitution: Various substituted carbamates and amines.
Applications De Recherche Scientifique
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The dioxidothietane ring and carbamate functional group play crucial roles in the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (1,1-dioxidothietan-3-yl)carbamate
- tert-Butyl (1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate
Uniqueness
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate is unique due to the presence of both the dioxidothietane ring and the carbamate functional group in its structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C12H24N2O4S |
|---|---|
Poids moléculaire |
292.40 g/mol |
Nom IUPAC |
tert-butyl N-[3-[(1,1-dioxothietan-3-yl)amino]-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H24N2O4S/c1-9(5-13-10-7-19(16,17)8-10)6-14-11(15)18-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Clé InChI |
HKBHKADHHWJSKW-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1CS(=O)(=O)C1)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dimethyl-3-(4-morpholinophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025689.png)
